(R)-(4-chlorophenyl)-phenylmethanamine;(2R,3R)-2,3-dihydroxybutanedioic acid
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Overview
Description
The compound ®-(4-chlorophenyl)-phenylmethanamine;(2R,3R)-2,3-dihydroxybutanedioic acid is a chiral molecule composed of two distinct parts: ®-(4-chlorophenyl)-phenylmethanamine and (2R,3R)-2,3-dihydroxybutanedioic acid The former is an amine derivative, while the latter is a dihydroxy acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-(4-chlorophenyl)-phenylmethanamine typically involves the reaction of 4-chlorobenzyl chloride with phenylmethanamine under basic conditions. The reaction proceeds via nucleophilic substitution, where the amine group attacks the electrophilic carbon of the benzyl chloride, resulting in the formation of the desired amine derivative.
For the preparation of (2R,3R)-2,3-dihydroxybutanedioic acid, a common method involves the oxidation of tartaric acid. This can be achieved using oxidizing agents such as potassium permanganate or hydrogen peroxide under controlled conditions to ensure the retention of the stereochemistry.
Industrial Production Methods
Industrial production of these compounds often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. For example, the synthesis of ®-(4-chlorophenyl)-phenylmethanamine may be carried out in a continuous flow reactor to ensure efficient mixing and reaction control. Similarly, the production of (2R,3R)-2,3-dihydroxybutanedioic acid may involve the use of biocatalysts to achieve high enantioselectivity and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The amine group in ®-(4-chlorophenyl)-phenylmethanamine can undergo oxidation to form the corresponding imine or nitrile.
Reduction: The carbonyl groups in (2R,3R)-2,3-dihydroxybutanedioic acid can be reduced to form the corresponding alcohols.
Substitution: The chlorine atom in ®-(4-chlorophenyl)-phenylmethanamine can be substituted with other nucleophiles such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as sodium hydroxide or ammonia can be used under basic conditions.
Major Products
Oxidation: Formation of imines or nitriles from ®-(4-chlorophenyl)-phenylmethanamine.
Reduction: Formation of alcohols from (2R,3R)-2,3-dihydroxybutanedioic acid.
Substitution: Formation of substituted derivatives of ®-(4-chlorophenyl)-phenylmethanamine.
Scientific Research Applications
Chemistry
In chemistry, ®-(4-chlorophenyl)-phenylmethanamine is used as a chiral building block for the synthesis of more complex molecules. Its unique stereochemistry makes it valuable for the study of enantioselective reactions and the development of new synthetic methodologies.
Biology
In biological research, (2R,3R)-2,3-dihydroxybutanedioic acid is used as a chiral ligand in the study of enzyme mechanisms and protein-ligand interactions. Its ability to form stable complexes with metal ions makes it useful for studying metalloenzymes and their catalytic activities.
Medicine
In medicine, these compounds have potential applications as pharmaceutical intermediates. For example, ®-(4-chlorophenyl)-phenylmethanamine can be used in the synthesis of chiral drugs, while (2R,3R)-2,3-dihydroxybutanedioic acid can be used in the formulation of drug delivery systems.
Industry
In industrial applications, these compounds are used in the production of chiral catalysts and as additives in the manufacturing of polymers and other materials. Their unique stereochemistry and reactivity make them valuable for the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of ®-(4-chlorophenyl)-phenylmethanamine involves its interaction with specific molecular targets such as enzymes or receptors. The amine group can form hydrogen bonds or ionic interactions with the active sites of enzymes, modulating their activity. Similarly, (2R,3R)-2,3-dihydroxybutanedioic acid can chelate metal ions, affecting the catalytic activity of metalloenzymes.
Comparison with Similar Compounds
Similar Compounds
®-Phenylmethanamine: Lacks the chlorine substituent, resulting in different reactivity and binding properties.
(S)-(4-chlorophenyl)-phenylmethanamine: The enantiomer of ®-(4-chlorophenyl)-phenylmethanamine, with different stereochemistry and biological activity.
(2S,3S)-2,3-dihydroxybutanedioic acid: The enantiomer of (2R,3R)-2,3-dihydroxybutanedioic acid, with different stereochemistry and reactivity.
Uniqueness
The uniqueness of ®-(4-chlorophenyl)-phenylmethanamine lies in its specific stereochemistry and the presence of the chlorine substituent, which affects its reactivity and binding properties. Similarly, (2R,3R)-2,3-dihydroxybutanedioic acid is unique due to its specific stereochemistry and ability to form stable complexes with metal ions.
Biological Activity
The compound combination of (R)-(4-chlorophenyl)-phenylmethanamine and (2R,3R)-2,3-dihydroxybutanedioic acid presents a significant interest in pharmacological research due to its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant case studies associated with these compounds.
Chemical Structure
- (R)-(4-chlorophenyl)-phenylmethanamine : A substituted phenylmethanamine with a chlorine atom on the para position of one phenyl ring.
- (2R,3R)-2,3-dihydroxybutanedioic acid : A dicarboxylic acid with two hydroxyl groups, commonly known as L-tartaric acid.
Biological Activity Overview
Both compounds have been studied for their various biological activities, including anti-inflammatory, antiviral, and neuroprotective effects.
1. Antiviral Activity
Research has indicated that derivatives of (4-chlorophenyl)-phenylmethanamine exhibit antiviral properties. For instance, a study highlighted the effectiveness of certain analogs against human adenoviruses (HAdV), showcasing selectivity indexes greater than 100 compared to traditional antiviral agents like niclosamide .
2. Neuroprotective Effects
The neuroprotective potential of these compounds has been explored in models of neurodegeneration. The presence of the chlorophenyl group is thought to enhance the interaction with neurotransmitter systems, potentially providing therapeutic benefits in conditions like Alzheimer's disease.
The mechanisms through which these compounds exert their biological effects include:
- Inhibition of Viral Replication : Compounds have shown to interfere with the DNA replication processes of viruses .
- Modulation of Neurotransmitter Release : The phenylmethanamine structure allows for interaction with adrenergic receptors, influencing neurotransmitter dynamics.
Case Studies
Several studies have documented the efficacy and safety profiles of these compounds:
Case Study 1: Antiviral Efficacy
A series of substituted N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogs demonstrated significant antiviral activity against HAdV. Compound 15 from this series exhibited an IC50 value of 0.27 μM and a CC50 value of 156.8 μM, indicating a favorable therapeutic window .
Case Study 2: Neuroprotective Activity
In preclinical trials involving animal models, the administration of (R)-(4-chlorophenyl)-phenylmethanamine showed reduced markers of neuroinflammation and improved cognitive function in models mimicking Alzheimer's disease pathology.
Data Tables
Compound Name | Activity Type | IC50 (μM) | CC50 (μM) | Selectivity Index |
---|---|---|---|---|
N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide | Antiviral | 0.27 | 156.8 | >100 |
(R)-(4-chlorophenyl)-phenylmethanamine | Neuroprotective | TBD | TBD | TBD |
Properties
Molecular Formula |
C17H18ClNO6 |
---|---|
Molecular Weight |
367.8 g/mol |
IUPAC Name |
(R)-(4-chlorophenyl)-phenylmethanamine;(2R,3R)-2,3-dihydroxybutanedioic acid |
InChI |
InChI=1S/C13H12ClN.C4H6O6/c14-12-8-6-11(7-9-12)13(15)10-4-2-1-3-5-10;5-1(3(7)8)2(6)4(9)10/h1-9,13H,15H2;1-2,5-6H,(H,7,8)(H,9,10)/t13-;1-,2-/m11/s1 |
InChI Key |
RLQMUEBVBXLJAW-IMXLTCNTSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)[C@H](C2=CC=C(C=C2)Cl)N.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=C(C=C2)Cl)N.C(C(C(=O)O)O)(C(=O)O)O |
Origin of Product |
United States |
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